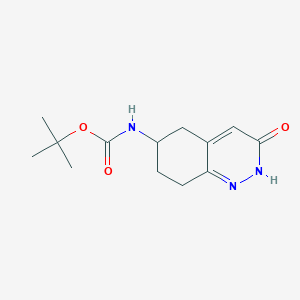

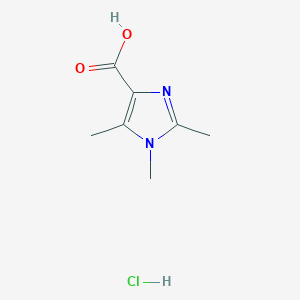

Tert-butyl N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. While the exact structure of “Tert-butyl N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)carbamate” is not available, related compounds such as “tert-butyl carbamate” have been studied .Scientific Research Applications

Preparation and Diels-Alder Reaction

Tert-butyl carbamates are crucial intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds through Diels-Alder reactions. These compounds serve as protective groups for amines and play a significant role in the synthesis of complex molecular architectures. A study demonstrated the synthesis and application of a tert-butyl carbamate in the Diels-Alder reaction, highlighting its utility in constructing hexahydroindolinones, a class of compounds with potential biological activity (Padwa, Brodney, & Lynch, 2003).

Multicomponent Reactions for Heterocycle Formation

Tert-butyl carbamates also facilitate the formation of fused quinolines and isoquinolines through multicomponent reactions. These reactions are crucial for the synthesis of complex heterocyclic structures, which are common scaffolds in pharmaceutical compounds. The use of tert-butyl carbamate as a synthon in these reactions underscores its versatility in organic synthesis (Sau et al., 2018).

Photoredox-Catalyzed Amination

Another innovative application involves the use of tert-butyl carbamates in photoredox-catalyzed aminations, establishing new pathways for the synthesis of 3-aminochromones. This method represents a significant advancement in the development of photocatalyzed protocols for constructing amino pyrimidines, thereby expanding the toolbox available for organic synthesis and drug discovery (Wang et al., 2022).

Aggregation-Induced Emission

Tert-butyl carbamates contribute to the field of material science through the creation of cationic iridium(III) complexes with unique optical properties. These complexes exhibit aggregation-induced phosphorescent emission (AIPE), a property that is of great interest for the development of organic light-emitting diodes (OLEDs) and sensors. The design of these complexes demonstrates the potential of tert-butyl carbamates in enhancing the performance and application of photoluminescent materials (Shan et al., 2011).

Corrosion Inhibition

Additionally, tert-butyl carbamates have been evaluated as corrosion inhibitors for carbon steel, demonstrating their potential application in materials protection. The study highlights the effectiveness of these compounds in mitigating corrosion in acidic environments, which is crucial for extending the lifespan of metal structures and components (Faydy et al., 2019).

properties

IUPAC Name |

tert-butyl N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)14-9-4-5-10-8(6-9)7-11(17)16-15-10/h7,9H,4-6H2,1-3H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHBRRJBVRBJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=NNC(=O)C=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

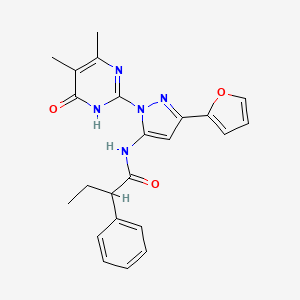

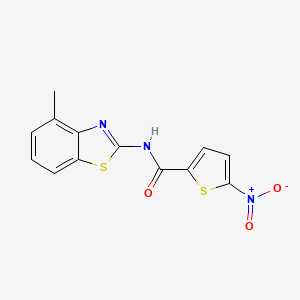

![2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2956127.png)

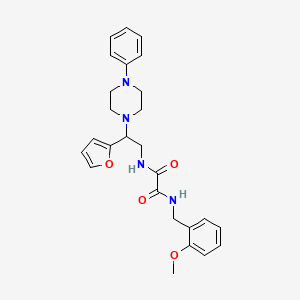

![2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2956133.png)

![methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2956134.png)

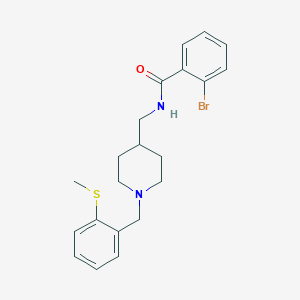

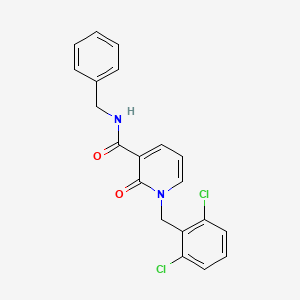

![Tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B2956145.png)